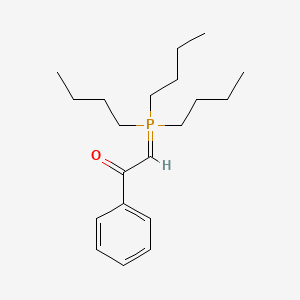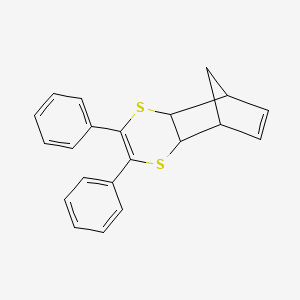![molecular formula C15H18N2S4 B14325157 Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- CAS No. 104417-70-1](/img/structure/B14325157.png)
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- is a complex organic compound characterized by its unique structure, which includes multiple methylthio groups attached to a cyclohexylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- typically involves multiple steps, starting with the preparation of the cyclohexylidene core. This core is then functionalized with bis(methylthio)methylene groups through a series of reactions that may include nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes .
Scientific Research Applications
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-:
Cyclohexylidene derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Bis(methylthio)methylene compounds: These compounds have similar functional groups but may differ in their core structures.
Uniqueness
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- stands out due to its combination of a cyclohexylidene core with multiple bis(methylthio)methylene groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
104417-70-1 |
|---|---|
Molecular Formula |
C15H18N2S4 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-[2,6-bis[bis(methylsulfanyl)methylidene]cyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C15H18N2S4/c1-18-14(19-2)11-6-5-7-12(15(20-3)21-4)13(11)10(8-16)9-17/h5-7H2,1-4H3 |
InChI Key |
ZBKYYVFFTPGHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CCCC(=C(SC)SC)C1=C(C#N)C#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


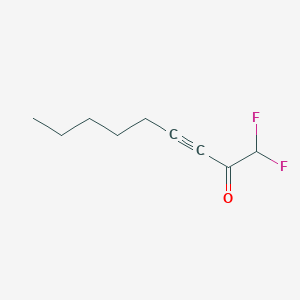

![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)

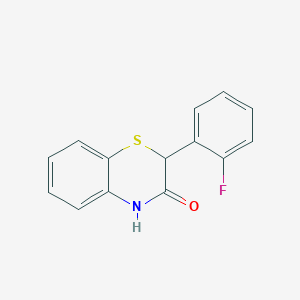

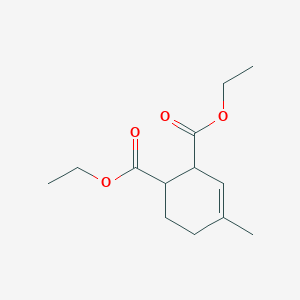
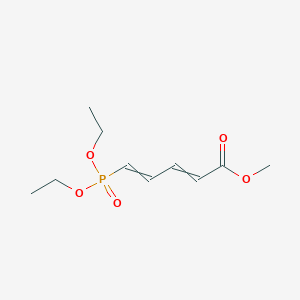
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
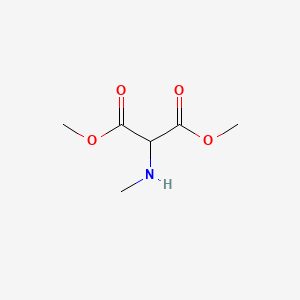
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

